4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the reaction of 4-phenylthiazol-2-amine with 4-(isopropylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have suggested potential binding sites and interactions with target proteins, providing insights into its mode of action .
Comparison with Similar Compounds
Similar Compounds
4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
- The unique combination of the isopropylthio group and the thiazole ring in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
4-(Isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic compound belonging to the class of thiazole derivatives, which are renowned for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. In this article, we will explore the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₂OS₂
- Molecular Weight : 354.48 g/mol
The compound features a benzamide core linked to a thiazole ring and an isopropylthio group, which contributes to its unique chemical properties and biological activity.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific protein targets involved in cellular pathways. This interaction may inhibit enzymes or receptors that play critical roles in disease processes such as cancer cell proliferation and survival.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.
- MicroRNA Interaction : Similar thiazole derivatives have been shown to interact with microRNAs, suggesting a possible role in gene expression regulation.
Biological Activity
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:
Anticancer Properties
Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the effects of thiazole derivatives on human cancer cell lines. The findings indicated that modifications to the thiazole ring significantly influenced the compounds' cytotoxicity and selectivity towards cancer cells .
- MicroRNA Inhibition : Research focusing on similar benzamide compounds showed promising results in inhibiting oncogenic microRNAs, suggesting that this compound might also act as an inhibitor for specific microRNAs involved in cancer progression .
- Mechanistic Insights : Molecular docking studies have provided insights into potential binding sites of the compound on target proteins, indicating how structural variations can impact biological interactions and efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and other related thiazole derivatives:
Compound Name | Structure Features | Biological Activity | Notable Findings |
---|---|---|---|
This compound | Thiazole ring + Isopropylthio group | Anticancer, Antimicrobial | Potential microRNA inhibitor |
3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide | Thiazole ring + Methylthio group | Anticancer | Significant cytotoxicity against specific cancer lines |
3-(Ethylthio)-N-(4-pyridin-4-yl)thiazol-2-yl)benzamide | Thiazole ring + Ethylthio group | Antimicrobial | Effective against Gram-positive bacteria |
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13(2)24-16-10-8-15(9-11-16)18(22)21-19-20-17(12-23-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQPSFVELVRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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